(2E)-3-(1-benzothien-3-yl)acrylic acid
Description
Contextualization within Benzothiophene (B83047) Chemistry and Heterocyclic Systems
Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure is present in numerous compounds that have demonstrated a wide spectrum of pharmacological activities. researchgate.net The benzothiophene system is electron-rich and undergoes various chemical transformations, with electrophilic substitution typically favored at the 3-position, making it a synthetically accessible point for functionalization. researchgate.net
The significance of the benzothiophene nucleus is underscored by its presence in approved drugs and a multitude of investigational agents. Its derivatives have been explored for their potential as:
Anticancer agents researchgate.netnih.gov
Antimicrobial and antifungal compounds nih.govias.ac.in
Anti-inflammatory agents researchgate.net
Antitubercular and anti-diabetic agents nih.govresearchgate.net
Antidepressants researchgate.net
The inherent biological relevance of the benzothiophene core makes any novel derivative, such as (2E)-3-(1-benzothien-3-yl)acrylic acid, a subject of significant interest for the development of new therapeutic molecules. nih.gov
Significance of the α,β-Unsaturated Carboxylic Acid Moiety in Organic and Medicinal Chemistry
The α,β-unsaturated carboxylic acid group, structurally analogous to the well-known cinnamic acids, is a key functional group in organic synthesis and drug design. drugbank.com Its chemical reactivity is dominated by the conjugated system formed by the carbon-carbon double bond and the carboxyl group. This arrangement allows the molecule to act as a Michael acceptor, enabling it to potentially form covalent bonds with biological nucleophiles, a mechanism utilized by some targeted therapeutic agents.
The synthesis of this moiety is commonly achieved through the Knoevenagel condensation, a reliable C-C bond-forming reaction. wikipedia.org Specifically, the Doebner modification of this reaction, which involves the condensation of an aldehyde (in this case, benzo[b]thiophene-3-carbaldehyde) with malonic acid using a basic catalyst like pyridine (B92270), is a standard and efficient method for producing α,β-unsaturated carboxylic acids. organic-chemistry.orgtue.nl This synthetic accessibility adds to the appeal of molecules like this compound for research and development.
Overview of Research Trajectories and Potential Applications of this compound and its Derivatives
The research trajectory for this compound is guided by the combined chemical and biological properties of its two core components. The fusion of the biologically active benzothiophene scaffold with the reactive acrylic acid moiety suggests several promising avenues for investigation. The primary focus lies in medicinal chemistry, where the compound and its derivatives are logical candidates for screening against a variety of diseases.
Potential applications and research directions include:
Anticancer Drug Discovery: Given that numerous benzothiophene derivatives show antiproliferative activity, this compound could be investigated as a potential anticancer agent. nih.govnih.gov Research on benzo[b]thiophene-3-carboxylic acid derivatives has identified compounds that inhibit cancer cell proliferation, migration, and invasion by targeting specific cellular pathways. nih.gov
Antimicrobial Agents: The benzothiophene nucleus is a core component of many compounds with antibacterial and antifungal properties. ias.ac.innih.gov The acrylic acid moiety can also contribute to antimicrobial effects, making the combined molecule a candidate for developing new treatments against resistant pathogens like Staphylococcus aureus. nih.gov
Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system makes it a potential covalent inhibitor of enzymes with nucleophilic residues (like cysteine) in their active sites. This opens possibilities for designing targeted inhibitors for various enzymes implicated in disease.
The table below summarizes the documented biological activities of various substituted benzothiophene derivatives, illustrating the therapeutic potential inherent in this chemical class.
| Compound Class | Specific Derivative Example | Biological Activity |
| Benzo[b]thiophene-3-carboxamides | Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone | Precursor for anticancer agents targeting the RhoA/ROCK pathway nih.govnih.gov |
| Benzo[b]thiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Antimicrobial activity against multidrug-resistant Staphylococcus aureus nih.gov |
| Substituted Benzo[b]thiophenes | 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Potential antifungal agent ias.ac.in |
| Substituted Benzo[b]thiophenes | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Antibacterial activity against S. aureus and high antioxidant capacity ias.ac.in |
These examples highlight the versatility of the benzothiophene scaffold and provide a strong rationale for the continued investigation of novel derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNZXOFXUAHOB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916834-37-2 | |
| Record name | (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2e 3 1 Benzothien 3 Yl Acrylic Acid
Established Synthetic Routes for (2E)-3-(1-benzothien-3-yl)acrylic acid
Several reliable synthetic strategies have been developed to construct the this compound scaffold, primarily relying on classical condensation reactions and modern cross-coupling techniques.
Condensation Reactions Utilizing Benzothiophene (B83047) Derivatives and Acrylic Acid Precursors
A primary and widely employed method for the synthesis of α,β-unsaturated acids is the Knoevenagel condensation. wikipedia.org In the context of preparing this compound, this typically involves the reaction of 1-benzothiophene-3-carbaldehyde with an active methylene (B1212753) compound like malonic acid. researchgate.net
A particularly effective variation is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and catalyst. wikipedia.orgorganic-chemistry.org This modification is advantageous as the condensation is followed by a decarboxylation step when malonic acid is used, directly yielding the desired acrylic acid derivative. wikipedia.org The reaction is typically performed at elevated temperatures to facilitate both condensation and decarboxylation. The use of a weak amine base like piperidine (B6355638) in conjunction with pyridine is also common to catalyze the initial condensation. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features | Typical Yield |
| 1-Benzothiophene-3-carbaldehyde | Malonic acid | Pyridine, Piperidine | One-pot condensation and decarboxylation; forms the (E)-isomer selectively. wikipedia.orgresearchgate.net | Good to Excellent |
| 1-Benzothiophene-3-carbaldehyde | Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) | Perkin reaction; requires higher temperatures. | Moderate to Good |
Transition Metal-Catalyzed Cross-Coupling Strategies
The Mizoroki-Heck reaction, commonly known as the Heck reaction, provides a powerful alternative for the formation of the carbon-carbon double bond in this compound. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, in this case, 3-bromo-1-benzothiophene, with acrylic acid in the presence of a palladium catalyst and a base. odinity.comnih.gov
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. organic-chemistry.org Palladium(II) acetate or palladium(II) chloride are common catalyst precursors, often used in conjunction with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or tri-o-tolylphosphine. odinity.comnih.gov A variety of bases can be employed, with tertiary amines like triethylamine (B128534) serving to neutralize the hydrogen halide formed during the reaction. odinity.com The reaction generally exhibits high stereoselectivity, favoring the formation of the trans or (E)-isomer. organic-chemistry.org
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Typical Yield |
| 3-Bromo-1-benzothiophene | Acrylic acid | Pd(OAc)₂, P(o-tolyl)₃ | Triethylamine | Toluene or DMF | 40-75% nih.gov |
| 3-Iodo-1-benzothiophene | Ethyl acrylate (B77674) | Pd(PPh₃)₂Cl₂ | Triethylamine | Acetonitrile | Good |
Yields are representative for analogous Heck reactions and may vary based on specific conditions.
Alternative Synthetic Pathways (e.g., from 3-(3-benzo(b)thienyl)alanine)
An alternative route to this compound involves starting from the amino acid, 3-(3-benzo(b)thienyl)alanine. nih.govnih.gov This biosynthetic precursor can be converted to the target acrylic acid through a deamination process. While specific enzymatic pathways for this direct conversion are not extensively documented in the literature for this particular substrate, analogous biochemical transformations suggest the feasibility of such a route. Chemical methods for the deamination of α-amino acids, for instance, via diazotization followed by elimination, could also be envisioned as a potential synthetic strategy, though this may require careful optimization to avoid unwanted side reactions. One publication notes the preparation of the target compound from this alanine (B10760859) derivative, though the specific reagents and conditions are not provided.
Advanced Chemical Reactions and Derivatization Strategies of this compound
The presence of both an activated acrylic double bond and a carboxylic acid functionality makes this compound a versatile platform for further chemical modifications.
Nucleophilic Additions Across the Acrylic Double Bond (e.g., Michael Addition)
The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for conjugate nucleophilic addition, commonly known as the Michael addition. taylorandfrancis.com This reaction allows for the introduction of a variety of substituents at the β-position of the acrylic acid moiety.
A range of nucleophiles can be employed in this transformation. For instance, the sulfa-Michael addition involves the use of thiols, which are potent nucleophiles for this reaction, often catalyzed by a weak base. rsc.orgusm.edu Similarly, the aza-Michael addition utilizes primary or secondary amines as nucleophiles to generate β-amino acid derivatives. nih.govresearchgate.net These reactions are highly valuable for the synthesis of complex molecules with potential biological activities.
| Nucleophile Type | Example Nucleophile | Catalyst | Product Type |
| Thiol (Sulfa-Michael) | Thiophenol | Triethylamine | 3-(1-Benzothien-3-yl)-3-(phenylthio)propanoic acid |
| Amine (Aza-Michael) | Piperidine | None or weak base | 3-(1-Benzothien-3-yl)-3-(piperidin-1-yl)propanoic acid |
| Carbon Nucleophile | Diethyl malonate | Sodium ethoxide | 3-(1-Benzothien-3-yl)-4,4-bis(ethoxycarbonyl)butanoic acid |
Esterification and Amidation Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, most notably esters and amides.
Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates or to achieve milder reaction conditions, coupling-agent-mediated methods are preferred. The Steglich esterification, for example, utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). taylorandfrancis.comnih.gov
Amidation reactions are crucial for the synthesis of a wide array of biologically active compounds. Direct conversion of the carboxylic acid to an amide can be accomplished by using a variety of peptide coupling reagents. Reagents such as EDCI in combination with hydroxybenzotriazole (B1436442) (HOBt) activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. amazonaws.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. rsc.org
| Reaction Type | Reagents | Key Features |
| Esterification | ||
| Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Reversible, requires removal of water. |
| Steglich Esterification | Alcohol, DCC or EDCI, DMAP | Mild conditions, suitable for sensitive substrates. nih.gov |
| Amidation | ||
| Coupling Reagent Method | Amine, EDCI, HOBt | High yields, mild conditions, minimizes side reactions. amazonaws.com |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Highly reactive intermediate, suitable for less reactive amines. rsc.org |
Decarboxylation Pathways Leading to Benzothienyl Ethene Derivatives
The decarboxylation of this compound involves the removal of the carboxyl group to yield 3-vinyl-1-benzothiophene, a valuable monomer and synthetic intermediate. This transformation is a key step in converting a carboxylic acid functional group into a versatile vinyl group. While direct decarboxylation of α,β-unsaturated acids can be challenging, several methodologies applicable to analogous systems, such as other aryl acrylic acids, have been developed.
One prominent method involves metal-catalyzed reactions. Copper-based catalysts, in particular, have shown efficacy in promoting the decarboxylation of 2,3-diaryl acrylic acids, which can be extrapolated to the benzothienyl system. researchgate.net These reactions often proceed under neutral conditions, sometimes enhanced by microwave irradiation, to afford the corresponding stilbene-type derivatives. researchgate.net The mechanism is believed to involve the formation of a copper-carboxylate intermediate, which facilitates the elimination of carbon dioxide. Another approach involves using zeolite catalysts, such as faujasite, at elevated temperatures to promote decarboxylation. google.com
A related, though distinct, transformation is nitrodecarboxylation, where the carboxyl group is replaced by a nitro group (–NO2). This reaction can be achieved using reagents like copper(II) nitrate (B79036) and provides a pathway to (E)-β-nitrostyrene derivatives from α,β-unsaturated acids. researchgate.net
The resulting product, 3-vinyl-1-benzothiophene, serves as a precursor for various polymers and can undergo further chemical modifications typical of an activated alkene, such as addition reactions and polymerizations.
Table 1: Representative Conditions for Decarboxylation of Aryl Acrylic Acids This table presents generalized conditions based on methodologies for analogous compounds.
| Catalyst/Reagent System | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) Iodide / 1,10-Phenanthroline | PEG-400 | Microwave Irradiation | Vinyl Derivative | researchgate.net |
| Copper-exchanged Faujasite | None (Neat) or Water | 400-600 °F | Vinyl Derivative | google.com |
Reduction of the α,β-Unsaturated System to Saturated Derivatives
The reduction of the α,β-unsaturated system in this compound targets the carbon-carbon double bond, converting the acrylic acid moiety into a propanoic acid chain. This saturation reaction yields 3-(1-benzothien-3-yl)propanoic acid, a compound with a more flexible side chain that can be a key intermediate in the synthesis of various biologically active molecules.
A common and effective method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually performed in a suitable solvent like ethanol, methanol, or ethyl acetate under atmospheric or elevated pressure. This method is highly efficient for selectively reducing the alkene double bond without affecting the aromatic benzothiophene ring or the carboxylic acid group.
Alternatively, reductions can be carried out using metal alloys in aqueous media, aligning with green chemistry principles. The use of a Raney Ni-Al alloy in water can effectively reduce α,β-unsaturated carbonyl compounds to their corresponding saturated alcohols. lew.ro For a carboxylic acid substrate, this method would primarily lead to the saturation of the double bond, yielding the saturated carboxylic acid. lew.ro
Table 2: Common Methods for the Reduction of α,β-Unsaturated Carboxylic Acids
| Reagent/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room Temperature, 1-4 atm H₂ | 3-(1-benzothien-3-yl)propanoic acid |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | 0 °C to Room Temperature | 3-(1-benzothien-3-yl)propanoic acid |
Regioselective Functionalization of the Benzothiophene Ring
The benzothiophene ring system is aromatic and can undergo electrophilic aromatic substitution. chemicalbook.com In the parent benzothiophene molecule, electrophilic attack preferentially occurs at the C3 position due to the electron-donating effect of the sulfur atom stabilizing the intermediate. chemicalbook.com However, in this compound, the C3 position is already substituted. The acrylic acid group is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack.
When the C3 position is blocked by a deactivating group, electrophilic substitution is directed to the benzene (B151609) portion of the bicyclic system. Studies on the nitration of 3-nitrobenzo[b]thiophene, which serves as a good electronic model for the title compound, demonstrate this principle. Nitration using potassium nitrate in concentrated sulfuric acid results in substitution occurring at all available positions on the benzene ring, with a preference in the order of 6 > 5 > 4 > 7. rsc.org This regioselectivity is governed by the combined electronic effects of the sulfur heteroatom and the deactivating group at C3, as well as steric factors. rsc.org
Other electrophilic substitution reactions, such as halogenation (e.g., bromination) and Friedel-Crafts reactions, would be expected to follow a similar pattern of substitution on the benzene ring, although harsher conditions may be required due to the deactivating nature of the C3 substituent.
Table 3: Regioselectivity of Nitration on a 3-Substituted Benzothiophene Model
| Position of Nitration | Product | Relative Yield | Reference |
|---|---|---|---|
| 6-position | 3,6-Dinitrobenzo[b]thiophene | Major | rsc.org |
| 5-position | 3,5-Dinitrobenzo[b]thiophene | Significant | rsc.org |
| 4-position | 3,4-Dinitrobenzo[b]thiophene | Minor | rsc.org |
Considerations for Stereochemical Control in Synthesis of this compound
The synthesis of this compound requires careful control of stereochemistry to ensure the formation of the desired (E)-isomer (trans) over the (Z)-isomer (cis). The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the benzothiophene ring and the carboxylic acid group.
The most common and stereoselective method for preparing this type of compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, typically malonic acid. For the synthesis of the title compound, 1-benzothiophene-3-carbaldehyde is reacted with malonic acid in the presence of a base such as pyridine, often with a catalytic amount of piperidine. The reaction proceeds via an initial aldol-type addition followed by dehydration. The subsequent decarboxylation of the intermediate benzothienylidenemalonic acid upon heating readily affords the final acrylic acid product. This pathway almost exclusively yields the (E)-isomer.
Another classical approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with a carboxylic anhydride and its corresponding carboxylate salt. While effective, this method often requires higher temperatures than the Knoevenagel condensation.
The choice of reactants and conditions in related syntheses has also been shown to influence stereochemical outcomes. For instance, in the synthesis of a similar acrylic acid, the use of a tert-butyl propiolate ester was found to be critical in obtaining the (E)-isomer as the predominant product. researchgate.net This highlights that careful selection of reagents is paramount for achieving high stereoselectivity.
Table 4: Key Synthetic Routes for Stereocontrolled Synthesis
| Reaction Name | Key Reactants | Typical Base/Solvent | Stereochemical Outcome |
|---|---|---|---|
| Knoevenagel Condensation | 1-benzothiophene-3-carbaldehyde, Malonic acid | Pyridine / Piperidine | Predominantly (E)-isomer |
Biological Activities and Pharmacological Mechanisms of 2e 3 1 Benzothien 3 Yl Acrylic Acid in Vitro Studies
Enzyme Inhibition Potentials of (2E)-3-(1-benzothien-3-yl)acrylic acid
The capacity of this compound and its structural analogs to inhibit various enzymes is a key area of investigation for its potential therapeutic applications.
Exploration of Cyclooxygenase (COX) Enzyme Interactions (Inferred from related structural motifs)
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2, with COX-2 being inducible during inflammation, making it a prime target for anti-inflammatory drugs. nih.govnih.gov
Although direct experimental data on the COX inhibitory activity of this compound is lacking, studies on structurally similar compounds provide a basis for inferring potential interactions. A series of novel acrylic acid derivatives bearing a thienyl group at the 3-position were synthesized and evaluated as potential dual lipoxygenase/cyclooxygenase-1 (LOX/COX-1) inhibitors. nih.gov Some of these compounds demonstrated moderate COX-1 inhibitory activities. nih.gov Specifically, certain derivatives showed up to 75% inhibition of COX-1 at a concentration of 100 μM. nih.gov Docking simulations suggested that hydrophobic interactions are key in the enzyme-inhibitor binding for these acrylic acid derivatives. nih.gov
Furthermore, the broader class of thiophene-based compounds has been investigated for anti-inflammatory activity, with some derivatives showing selective COX-2 inhibition. nih.gov For example, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with IC50 values in the micromolar range. nih.gov The anti-inflammatory effects of these compounds are linked to their ability to inhibit COX-2 and reduce the production of pro-inflammatory mediators. nih.govdundee.ac.uk Given that this compound contains both a benzothiophene (B83047) core and an acrylic acid side chain, it is plausible that it could interact with COX enzymes.
Identification and Characterization of Other Enzyme Targets
Beyond MMPs and COX, the benzothiophene scaffold has been explored for its inhibitory activity against a range of other enzymes. For instance, benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds exhibited moderate inhibitory activity against both enzymes. nih.gov
Additionally, derivatives of benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). bohrium.com STAT3 is a critical protein in various cellular processes, and its abnormal activation is linked to cancer. bohrium.com The identified benzo[b]thiophene derivatives were shown to block STAT3 phosphorylation, a key step in its activation. bohrium.com
These findings suggest that the benzothiophene moiety is a versatile scaffold that can be tailored to target a variety of enzymes, indicating that this compound could potentially interact with other enzyme systems beyond those directly involved in inflammation.
Modulation of Inflammatory Pathways by this compound
The anti-inflammatory potential of a compound is not only determined by its direct enzyme inhibition but also by its ability to modulate complex cellular signaling pathways and gene expression involved in the inflammatory response.
Impact on Cellular Signaling Cascades
As mentioned, benzo[b]thiophene 1,1-dioxide derivatives have been shown to significantly block the phosphorylation of STAT3. bohrium.com The STAT3 signaling pathway is a crucial mediator of inflammatory responses. Its activation leads to the transcription of various pro-inflammatory genes. By inhibiting STAT3 phosphorylation, these benzothiophene derivatives can effectively disrupt this signaling cascade, leading to a reduction in the inflammatory response. bohrium.com This provides a plausible mechanism through which this compound, by virtue of its benzothiophene core, could exert anti-inflammatory effects at the cellular signaling level.
Regulation of Inflammatory Gene Expression
The modulation of cellular signaling cascades ultimately translates into changes in the expression of genes that code for inflammatory mediators. In vitro studies on thiophene (B33073) derivatives have demonstrated their ability to reduce the expression of pro-inflammatory genes. For example, certain thiophene derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell-based assays. nih.gov The mechanism for this is thought to involve the reduction of pro-inflammatory gene expression. nih.gov
Furthermore, some benzo-thieno[3,2-d]pyrimidine derivatives have been shown to act as potent inhibitors of the expression of COX-2, inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1), while also suppressing the production of prostaglandin (B15479496) E2 (PGE2) and interleukin-8 (IL-8) in human keratinocytes and monocyte-macrophages. researchgate.net These findings indicate that the benzothiophene scaffold can contribute to the downregulation of key inflammatory genes, suggesting a potential mechanism for the anti-inflammatory activity of this compound.
Data Tables
Table 1: Investigated Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| 3-(Thienyl)acrylic acid derivatives | Cyclooxygenase-1 (COX-1) | Moderate inhibition (e.g., 75% at 100 µM) | nih.gov |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition (IC50 in µM range) | nih.gov |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Moderate inhibition | nih.gov |
| Benzothiophene-chalcone hybrids | Butyrylcholinesterase (BChE) | Moderate inhibition | nih.gov |
Table 2: Modulation of Inflammatory Pathways by Structurally Related Compounds
| Compound Class | Pathway/Molecule | Observed Effect | Reference |
|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide derivatives | STAT3 Signaling | Inhibition of STAT3 phosphorylation | bohrium.com |
| Thiophene derivatives | Pro-inflammatory Gene Expression | Reduction of TNF-α, IL-1β, and IL-6 expression | nih.gov |
Antioxidant Activity Assessment of this compound
The evaluation of a compound's antioxidant activity involves chemical and cell-based assays designed to measure its ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
The capacity of a chemical compound to act as an antioxidant is fundamentally determined by its ability to neutralize free radicals. The primary mechanisms through which this occurs are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govwhiterose.ac.uk
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (AO•). whiterose.ac.uk This is a one-step process that interrupts the oxidative chain reaction. nih.gov Assays like the Oxygen Radical Absorbance Capacity (ORAC) assay are based on this mechanism. nih.gov
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, resulting in a radical anion and an antioxidant radical cation. nih.gov This process is often followed by proton transfer (SET-PT), where the antioxidant radical cation releases a proton to become a radical. nih.gov Common assays based on the SET mechanism include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.gov
Theoretical studies using Density Functional Theory (DFT) can also be employed to predict the predominant radical scavenging mechanism by calculating thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE). nih.govmdpi.com
To assess the protective effects of a compound in a biological context, cellular models of oxidative stress are utilized. In these in vitro models, cultured cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce oxidative stress. nih.govnih.gov The compound's protective capacity is then evaluated by measuring various endpoints.
Key parameters measured in these cellular assays include:
Cell Viability: Assays are used to determine the extent to which the compound can prevent cell death induced by oxidative stress. nih.gov
Intracellular ROS Levels: The accumulation of ROS within cells is quantified to see if the compound can reduce the intracellular oxidative burden. nih.gov
Damage to Cellular Components: The protective effect on key macromolecules is assessed by measuring markers of lipid peroxidation, protein carbonylation, and DNA damage. nih.gov
Apoptosis Inhibition: The ability of the compound to inhibit programmed cell death triggered by oxidative stress is another crucial measure of its protective effects. nih.gov
Table 1: Methodologies for Assessing Protective Effects Against Oxidative Stress
| Parameter Assessed | Common Methodologies | Typical Oxidizing Agent |
|---|---|---|
| Cell Viability | MTT Assay, LDH Release Assay | Hydrogen Peroxide (H₂O₂) |
| Intracellular ROS | Fluorescent Probes (e.g., DCFH-DA) | Hydrogen Peroxide (H₂O₂) |
| Lipid Peroxidation | TBARS Assay, Fluorescent Probes | Hydrogen Peroxide (H₂O₂) |
| DNA Damage | Comet Assay, γ-H2A.X Staining | Hydrogen Peroxide (H₂O₂) |
| Apoptosis | Annexin V/PI Staining, Caspase Activity | Hydrogen Peroxide (H₂O₂) |
Anticancer Potential in Cell Lines Induced by this compound
The anticancer potential of a compound is investigated in vitro by examining its effects on cancer cell lines. These studies aim to determine its ability to inhibit cancer cell growth, induce cell death, and interfere with pathways essential for tumor progression.
A primary indicator of anticancer potential is the ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.
The standard method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov To understand the spectrum of activity, compounds are often screened against a panel of diverse human cancer cell lines, representing different types of cancer such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HT-29), and brain (e.g., C6) cancers. nih.govmdpi.com Studies on various acrylic acid and benzothiophene derivatives have demonstrated potent antiproliferative activity with IC₅₀ values in the micromolar range against various cancer cell lines. nih.govresearchgate.netnih.govnih.gov
Many effective anticancer agents work by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.com The induction of apoptosis is a key mechanism to evaluate. Several in vitro methods are used to detect and quantify apoptosis.
Flow Cytometry: This is a common technique used to identify apoptotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis). mdpi.comnih.gov
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases (e.g., caspase-3) can confirm the engagement of the apoptotic pathway. semanticscholar.org
PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. This can be detected using techniques like Western blotting. nih.gov
Table 2: Common Markers for the Detection of Apoptosis
| Apoptotic Stage | Marker | Detection Method |
|---|---|---|
| Early Apoptosis | Phosphatidylserine Exposure | Annexin V Staining (Flow Cytometry) |
| Mid-Apoptosis | Caspase-3/7 Activation | Caspase Activity Assays |
| Mid/Late Apoptosis | PARP Cleavage | Western Blot |
| Late Apoptosis/Necrosis | Loss of Membrane Integrity | Propidium Iodide (PI) Staining (Flow Cytometry) |
Anticancer compounds can exert their effects by interfering with specific oncogenic signaling pathways or by disrupting the cell division cycle. nih.govnih.gov The analysis of these mechanisms provides deeper insight into a compound's mode of action.
Cell Cycle Analysis: The progression of cells through the different phases of the cell cycle (G1, S, G2, M) is crucial for proliferation. Many anticancer drugs cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. nih.gov Flow cytometry analysis of DNA content in cells stained with a fluorescent dye is the standard method to determine the distribution of cells in each phase. nih.gov For instance, some acrylic acid derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net
Modulation of Signaling Proteins: The activity of a compound on specific oncogenic pathways is often studied by examining its effect on the expression or phosphorylation status of key regulatory proteins. For example, studies may investigate the modulation of proteins involved in cell survival and apoptosis, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) or the p53 tumor suppressor pathway. nih.govresearchgate.net Techniques like Western blotting are used to measure these changes in protein levels.
Receptor Modulation Studies with this compound (e.g., Estrogen Receptor Interaction)
A comprehensive review of available scientific literature yielded no specific in vitro studies investigating the interaction of this compound with the estrogen receptor. Consequently, data pertaining to its direct receptor modulation activities are not publicly available.
Ligand Binding Affinity and Selectivity
There is no available research data detailing the ligand binding affinity or selectivity of this compound for estrogen receptors or other nuclear receptors.
Conformational Changes and Coregulator Recruitment
Information regarding the ability of this compound to induce conformational changes in the estrogen receptor and subsequently influence the recruitment of coregulators is not documented in published studies. The interaction of ligands with the estrogen receptor can lead to distinct conformational states, which in turn dictate the binding of coactivator or corepressor proteins, a crucial step in gene transcription modulation. nih.gov However, such specific mechanistic data for the target compound is absent.
Evaluation of Antimicrobial and Antiviral Properties of Benzothiophene-Containing Acrylic Acids (Based on related structures)
While direct antimicrobial and antiviral studies on this compound are limited, the broader class of benzothiophene derivatives has demonstrated significant potential in these areas. nih.gov The benzothiophene scaffold is a key structural motif in medicinal chemistry, showing a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov
Antibacterial Activity Profiling
Derivatives of the benzothiophene nucleus have been investigated for their efficacy against various bacterial pathogens, including multidrug-resistant strains.
One study focused on synthesizing benzothiophene acylhydrazones and screening them against Staphylococcus aureus. A notable compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates. nih.gov This highlights the potential of the substituted benzothiophene core in combating resistant Gram-positive bacteria. nih.gov The intrinsic resistance of Gram-negative bacteria is often attributed to their lipopolysaccharide outer membrane, which acts as a permeability barrier. nih.gov Despite this, certain armed thiophene derivatives have shown promising results against Pseudomonas aeruginosa. nih.gov Other research has also confirmed the antibacterial potential of various benzothiophene derivatives against both Gram-positive and Gram-negative bacteria. ijpsjournal.com
Table 1: Antibacterial Activity of a Selected Benzothiophene Derivative
| Compound Name | Test Organism | Strain Type | MIC (µg/mL) |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | ATCC 29213 | 4 |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | MRSA (Clinical Isolate) | 4 |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | Daptomycin-Resistant (Clinical Isolate) | 4 |
Data sourced from a study on benzothiophene acylhydrazones. nih.gov
Antifungal Activity Profiling
The benzothiophene moiety is also a component of various compounds synthesized and tested for antifungal properties. Synthetic di(hetero)arylamine derivatives based on the benzo[b]thiophene system were evaluated against clinically relevant fungal species. nih.gov The most active compound in that series demonstrated a broad spectrum of activity, inhibiting all tested fungal strains, which included fluconazole-resistant fungi and various species of Candida, Aspergillus, and dermatophytes. nih.gov
In another study, novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety were designed and showed different levels of inhibitory activity against seven plant pathogenic fungi. researchgate.net One compound, in particular, displayed a significant inhibitory effect against Sclerotinia sclerotiorum with an EC50 value of 4.65 mg/L, which was superior to the lead compound, isoaurone. researchgate.net Another derivative showed notable activity against Gaeumannomyces graminis with an EC50 value of 11.88 mg/L. researchgate.net
Table 2: Antifungal Activity of Selected Benzothiophene-Containing Derivatives
| Derivative Class | Test Organism | Activity Metric | Value (mg/L) |
|---|---|---|---|
| α-methylene-γ-butyrolactone derivative | Sclerotinia sclerotiorum | EC50 | 4.65 |
| α-methylene-γ-butyrolactone derivative | Botrytis cinerea | EC50 | 13.94 |
| α-methylene-γ-butyrolactone derivative | Gaeumannomyces graminis | EC50 | 11.88 |
Data sourced from a study on novel benzothiophene derivatives. researchgate.net
Antiviral Activity Assessments
The antiviral potential of the benzothiophene scaffold has been explored, particularly in the context of coronaviruses. A structure-activity relationship (SAR) analysis of benzothiophene analogs identified regions of the molecule crucial for antiviral potency against MERS-CoV. researchgate.net Modifications to the phenyl group and the benzothiophene scaffold itself were shown to significantly impact efficacy. researchgate.net For instance, one derivative with a p-bromophenyl group demonstrated improved efficacy against MERS-CoV infection with an EC50 value of 0.95 μM. researchgate.net This suggests that the phenyl group of the benzothiophene structure is critical for its antiviral activity. researchgate.net While these findings are for benzothiophene analogs rather than acrylic acid derivatives, they underscore the potential of the core benzothiophene structure as a foundation for developing novel antiviral agents.
Structure Activity Relationship Sar and Structural Modifications of 2e 3 1 Benzothien 3 Yl Acrylic Acid Derivatives
Impact of the Benzothiophene (B83047) Moiety on Biological Activity
The benzothiophene ring system, an isostere of indole, is a prominent pharmacophore found in numerous biologically active compounds. nih.gov Its planar, electron-rich nature enhances binding affinity with various enzymes and receptors, and its ability to be substituted at multiple positions allows for the fine-tuning of pharmacological properties. nih.gov
The type and position of substituents on the benzothiophene ring can dramatically influence the biological activity of (2E)-3-(1-benzothien-3-yl)acrylic acid derivatives. While specific SAR studies on the 3-yl-acrylic acid scaffold are limited, data from related benzothiophene structures provide valuable insights. For instance, in a series of benzothiophene-derived NPY Y1 antagonists, systematic modification of substituents on the benzothiophene core led to a 1000-fold range in receptor affinity. alliedacademies.org
Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), or electron-donating groups, like methoxy, can alter the electronic distribution of the ring system, thereby affecting interactions with biological targets. Studies on various benzothiophene derivatives have shown that such substitutions can enhance antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netdoaj.org For example, the presence of a chlorine atom on the benzothiophene ring has been shown to improve activity against the enteric Gram-negative rod P. aeruginosa. nih.gov
The following table illustrates the impact of substitution on the antimicrobial activity of related benzazole compounds, highlighting how different functional groups can modulate biological efficacy.
| Compound ID | Heterocyclic Nucleus | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | Activity against S. aureus (MIC µg/mL) |
| A | Benzoxazole | -OCH₂Ph | -H | -Cl | 6.25 |
| B | Benzoxazole | -SCH₂Ph | -H | -Cl | 12.5 |
| C | Benzothiazole (B30560) | -OCH₂Ph | -H | -H | 3.12 |
| D | Benzimidazole | -OCH₂Ph | -NO₂ | -H | 100 |
Data adapted from studies on related benzazole derivatives to illustrate the effect of substitution. nih.gov
The replacement of the benzothiophene moiety with other heterocyclic systems like benzofuran (B130515) or thiophene (B33073) can significantly alter the biological profile of the resulting acrylic acid derivatives. Benzothiophene and benzofuran are often considered bioisosteres, but the difference between the sulfur and oxygen heteroatoms imparts distinct physicochemical properties. The larger size and lower electronegativity of the sulfur atom in benzothiophene, compared to the oxygen in benzofuran, can affect lipophilicity, metabolic stability, and the potential for hydrogen bonding or other non-covalent interactions with target proteins.
In a study comparing combretastatin (B1194345) A-4 analogs, derivatives containing a benzothiophene ring were found to be significantly more active as tubulin polymerization inhibitors than their thiophene counterparts. researchgate.net This suggests that the fused benzene (B151609) ring of the benzothiophene system is crucial for potent activity in that specific context. Specifically, benzothiophenes with the acrylic moiety at the 2-position were 12-30 times more active than the 3-regioisomers, indicating that the point of attachment is also a critical determinant of activity. researchgate.net While a direct comparison with this compound is not available, these findings underscore the structural importance of the benzothiophene scaffold over simpler heterocycles like thiophene.
Significance of the α,β-Unsaturated Carboxylic Acid Functionality
The α,β-unsaturated carboxylic acid portion of the molecule is a key functional group that plays a dual role: it establishes a rigid geometric configuration for the molecule and provides a critical binding point for interaction with biological targets.
The geometry of the double bond in the acrylic acid side chain is critical for biological activity. The (2E) designation indicates a trans configuration, where the benzothiophene ring and the carboxylic acid group are on opposite sides of the double bond. This arrangement results in a more linear and extended molecular shape compared to the cis or (Z) isomer.
This stereochemistry is often crucial for fitting into the specific binding pocket of a target enzyme or receptor. In a study of benzothiophene acrylonitrile (B1666552) analogs, which share the α,β-unsaturated system, the (E)-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed exceptionally potent anticancer activity, with GI₅₀ values below 10.0 nM in most human cancer cell lines tested. nih.gov In contrast, the corresponding (Z)-isomer was significantly less active. nih.gov This stark difference in activity highlights that the specific spatial arrangement of the aromatic rings, dictated by the double bond geometry, is a key determinant for potent biological interactions. This principle strongly suggests that the (2E) configuration of 3-(1-benzothien-3-yl)acrylic acid is essential for its biological activity.
| Isomer Configuration | Compound Structure | Biological Activity (GI₅₀) |
| Z-Isomer | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 21.1 nM to 98.9 nM |
| E-Isomer | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | < 10.0 nM (in most cell lines) |
Data adapted from a study on acrylonitrile analogs to demonstrate the importance of stereochemistry. nih.gov
The carboxylic acid group is a fundamental functional group in drug design, often acting as a key pharmacophoric element. It is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a protein's active site. Furthermore, it can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen).
These interactions are critical for anchoring the molecule to its biological target, contributing significantly to binding affinity and specificity. The replacement of a carboxylic acid with a non-ionizable group, such as an ester or an amide, often leads to a substantial loss of biological activity, confirming the importance of the acidic proton and the carboxylate's ability to form ionic bonds. In the context of acrylic acid derivatives, this group is often essential for their mechanism of action, which can involve the inhibition of enzymes or the modulation of receptor function.
Design and Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives of this compound is typically aimed at optimizing potency, selectivity, and pharmacokinetic properties. A common and straightforward synthetic route is the Knoevenagel or Doebner condensation.
This reaction involves the condensation of a 1-benzothiophene-3-carbaldehyde with malonic acid in the presence of a base such as pyridine (B92270) or piperidine (B6355638). The reaction proceeds via an initial aldol-type addition followed by dehydration and decarboxylation to yield the desired α,β-unsaturated carboxylic acid. This method is highly effective for generating the thermodynamically more stable (E)-isomer.
General Synthetic Scheme:
A plausible synthetic route for this compound via Doebner condensation.
The design of new derivatives focuses on modifying the benzothiophene ring with various substituents (as discussed in section 4.1.1) or by bioisosteric replacement of the carboxylic acid group. For example, replacing the carboxylic acid with a tetrazole or a hydroxamic acid could maintain the acidic nature required for binding while potentially improving properties like membrane permeability or metabolic stability. Further modifications could involve creating ester or amide prodrugs to enhance bioavailability, which would then be hydrolyzed in vivo to release the active carboxylic acid.
Modifications of the Acrylic Acid Chain and Terminal Substituents
The acrylic acid portion of this compound is a critical determinant of its physicochemical properties and biological interactions. Modifications to this chain, including the carboxyl group and the terminal substituents, have been a key area of investigation to modulate activity.
Research has shown that esterification of the carboxylic acid group can lead to derivatives with altered pharmacokinetic profiles. For instance, the conversion of the carboxylic acid to various alkyl esters can enhance lipophilicity, potentially improving cell membrane permeability. However, this modification can also impact the molecule's ability to form crucial hydrogen bonds with target proteins.
Furthermore, the introduction of different substituents at the alpha and beta positions of the acrylic acid chain can influence the molecule's geometry and electronic distribution. These changes can affect the compound's binding affinity and selectivity for specific enzymes or receptors. The table below summarizes the impact of some of these modifications.
| Modification | R Group | Observed Effect on Activity |
| Esterification | -CH3 (Methyl) | Increased lipophilicity, altered binding |
| Esterification | -C2H5 (Ethyl) | Further increase in lipophilicity |
| Amide Formation | -NH2 | Altered hydrogen bonding potential |
Introduction of Diverse Heterocyclic Moieties (e.g., Oxadiazoles, Thiadiazoles, Triazoles)
To explore a wider chemical space and introduce novel interaction points, researchers have focused on replacing the carboxylic acid moiety with various five-membered heterocyclic rings. These bioisosteric replacements can mimic the charge distribution and hydrogen bonding capabilities of the carboxylic acid while offering improved metabolic stability and bioavailability. The introduction of heterocycles like oxadiazoles, thiadiazoles, and triazoles has been a particularly fruitful strategy.
These heterocyclic rings are known to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which can significantly enhance the binding affinity of the parent compound to its biological target. For example, the nitrogen atoms in triazoles can act as hydrogen bond acceptors, while the sulfur atom in thiadiazoles can engage in unique interactions with protein residues.
The following table illustrates the types of heterocyclic moieties that have been incorporated and their general influence on the pharmacological profile of the resulting derivatives.
| Heterocyclic Moiety | General Impact on Biological Activity |
| 1,3,4-Oxadiazole | Enhanced metabolic stability, potential for hydrogen bonding |
| 1,3,4-Thiadiazole | Potential for unique sulfur-protein interactions |
| 1,2,4-Triazole | Increased polarity, multiple hydrogen bond acceptor sites |
Halogenation and Alkyl/Aryl Substitutions on the Core Structure
Modifications to the benzothiophene core itself, through the introduction of halogens or various alkyl and aryl groups, represent another critical avenue for optimizing biological activity. The position and nature of these substituents can dramatically alter the electronic properties, lipophilicity, and steric profile of the entire molecule.
Similarly, the addition of alkyl or aryl groups at various positions on the benzothiophene ring can provide additional points of interaction with the target protein. Small alkyl groups can enhance lipophilicity, while larger aryl groups can introduce the potential for π-π stacking interactions. The strategic placement of these substituents is crucial for achieving the desired biological effect.
| Substitution | Position on Benzothiophene | Potential Effect |
| Chloro | 5-position | Increased electron-withdrawing character |
| Methyl | Various | Increased lipophilicity |
| Phenyl | Various | Potential for π-π stacking interactions |
Targeted Structural Analogues for Enhanced Potency and Selectivity in Specific Biological Pathways
Building upon the foundational knowledge of SAR, the design of targeted structural analogues aims to enhance the potency and selectivity of this compound derivatives for specific biological pathways. This rational design approach involves combining the most favorable structural modifications identified in previous studies to create novel compounds with optimized therapeutic potential.
For example, a derivative might be synthesized that incorporates both a bioisosteric heterocyclic ring in place of the carboxylic acid and specific halogen substitutions on the benzothiophene core. This multi-pronged approach allows for the fine-tuning of the molecule's properties to maximize its interaction with a particular biological target while minimizing off-target effects.
The ultimate goal of this targeted design is to develop drug candidates with improved efficacy and a better safety profile. By understanding the precise structural requirements for activity within a specific biological pathway, medicinal chemists can create analogues that are highly potent and selective, paving the way for the development of new and more effective treatments for a range of diseases.
Computational Chemistry and in Silico Approaches for 2e 3 1 Benzothien 3 Yl Acrylic Acid Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the interaction between a small molecule ligand and its protein target, providing insights into the binding mode and affinity.
Molecular docking simulations for (2E)-3-(1-benzothien-3-yl)acrylic acid would be instrumental in visualizing its binding pose within the active site of a biological target. Such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for molecular recognition and biological activity. For instance, in studies of similar benzothiophene (B83047) derivatives, docking has been used to understand interactions with enzymes like histone deacetylases (HDACs) and receptors such as the 5-HT1A serotonin (B10506) receptor. f1000research.commdpi.com
A hypothetical docking study of this compound into a protein active site might reveal the following interactions:
The carboxylic acid moiety could act as a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues like serine, threonine, or lysine (B10760008).
The planar benzothiophene ring system is likely to engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. mdpi.com
The acrylic acid linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the binding site.
These predicted interaction modes provide a structural basis for the observed biological activity and can guide the rational design of analogs with improved potency and selectivity.
Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted binding free energy (ΔG). f1000research.com These scores are calculated based on a scoring function that takes into account various energetic contributions to the protein-ligand interaction. While these estimations are not always perfectly correlated with experimental binding affinities, they are highly valuable for ranking and prioritizing compounds in virtual screening campaigns.
For this compound, docking studies against a panel of relevant biological targets could generate predicted binding affinities, helping to identify its most likely molecular targets. For example, studies on related benzothiazole (B30560) derivatives have shown a correlation between lower docking scores and higher inhibitory activity against targets like HDAC8. f1000research.com
Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound against Various Biological Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | 0.58 | Arg120, Tyr355, Ser530 |
| Histone Deacetylase 8 (HDAC8) | 1T69 | -7.2 | 4.6 | His142, Tyr306 |
| 5-HT1A Receptor | 7E2Y | -9.1 | 0.15 | Asp116, Phe361, Trp358 |
| N-myristoyltransferase (NMT) | 4C2Y | -6.8 | 10.2 | Leu99, Tyr217, Phe102 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov For a series of analogs of this compound, a CoMFA model could be developed to understand the structural requirements for a particular biological activity, such as anticancer or antimicrobial effects. researchgate.net
The output of a CoMFA study is typically a contour map that highlights regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might indicate that:
Bulky, sterically favored groups are preferred in a certain region around the benzothiophene ring to enhance activity.
Electron-withdrawing (electronegative) substituents are favored near the carboxylic acid group to improve interactions with the target.
Such insights are invaluable for guiding the synthesis of new derivatives with potentially higher potency. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). frontiersin.orgresearchgate.net
For this compound, a pharmacophore model could be developed based on its structure and the structures of other active benzothiophene derivatives. This model would typically consist of features such as:
A hydrogen bond acceptor (from the carbonyl oxygen).
A hydrogen bond donor (from the hydroxyl group).
An aromatic ring feature (from the benzothiophene system).
A hydrophobic feature.
This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds with a similar arrangement of essential features, which are likely to exhibit similar biological activity. nih.gov
Table 2: Key Pharmacophoric Features Identified for Benzothiophene-based Compounds
| Feature | Description | Potential Interacting Group |
| Hydrogen Bond Acceptor | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen of the acrylic acid. |
| Hydrogen Bond Donor | A Lewis acid capable of donating a hydrogen bond. | Hydroxyl group of the carboxylic acid. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Benzothiophene ring. |
| Hydrophobic Group | A nonpolar chemical group. | The benzothiophene scaffold. |
By integrating data from molecular docking, CoMFA, and pharmacophore modeling, it is possible to create robust predictive models for the biological activity of this compound and its derivatives. These models, often developed using machine learning algorithms, can take various molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) as input to predict a specific biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki). researchgate.net
Studies on benzothiophene derivatives have successfully employed methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build predictive QSAR models. researchgate.net For instance, a QSAR model for anticancer activity of benzothiophene derivatives revealed a strong correlation with parameters like polar surface area and specific electro-topological indices. researchgate.net A well-validated predictive model can significantly reduce the need for extensive experimental testing by allowing for the in silico evaluation of a large number of virtual compounds, thereby focusing synthetic efforts on the most promising candidates.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional arrangement of atoms in this compound, and the various shapes it can adopt, are fundamental to its interactions with other molecules. Conformational analysis is the study of these different spatial arrangements, or conformers, and their relative energies. The molecule has several rotatable single bonds, primarily between the benzothiophene core and the acrylic acid side chain, as well as within the acrylic acid group itself. These rotations allow the molecule to exist in various conformations, with the most stable (lowest energy) ones being the most populated. Computational techniques like potential energy surface (PES) scanning can systematically rotate these bonds and calculate the energy of each resulting structure to identify the most favorable conformations.
Molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time. nih.govrsc.org By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model its movements and flexibility in a simulated environment, such as in water or interacting with a biological target. rsc.orgdntb.gov.ua This provides insight into how this compound might change its shape to fit into the active site of an enzyme, a critical aspect of drug design.
Electronic Structure Calculations
The distribution of electrons within the this compound molecule dictates its chemical properties and reactivity. Quantum chemical calculations are employed to determine its electronic structure.
Determination of Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, areas of negative electrostatic potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these negative regions would be concentrated around the oxygen atoms of the carboxylic acid group and the sulfur atom of the benzothiophene ring. researchgate.net Conversely, regions of positive potential, colored blue, denote a deficiency of electrons and are susceptible to nucleophilic attack. These areas are expected around the hydrogen atoms, especially the acidic proton of the carboxyl group. The MEP map thus provides a guide to the molecule's reactive behavior and its potential for forming intermolecular interactions like hydrogen bonds.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons in a reaction. The LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene ring system, while the LUMO is likely localized on the electron-withdrawing acrylic acid portion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. rsc.org A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 1: Illustrative Quantum Chemical Reactivity Descriptors
| Descriptor | Typical Implication |
|---|---|
| HOMO Energy | Represents the electron-donating capacity. Higher energy indicates a better electron donor. |
| LUMO Energy | Represents the electron-accepting capacity. Lower energy indicates a better electron acceptor. |
| Energy Gap (LUMO-HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | Measures the resistance to a change in electron distribution or charge transfer. |
| Global Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |
Virtual Screening for Identification of Novel Bioactive Compounds
Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net The chemical structure of this compound can serve as a scaffold or starting point for designing a library of related compounds.
In a virtual screening campaign, these designed derivatives would be computationally docked into the active site of a target protein. researchgate.netresearchgate.net Molecular docking programs predict the preferred orientation and binding affinity of one molecule to another. nih.gov This process allows researchers to prioritize which derivatives are most promising for synthesis and subsequent experimental testing. nih.govnih.gov By modifying the benzothiophene ring or the acrylic acid side chain with different chemical groups, scientists can explore how these changes affect the predicted binding affinity and other properties, such as absorption, distribution, metabolism, and excretion (ADMET). This in silico approach significantly accelerates the early stages of drug discovery. scielo.brnih.gov
Potential Applications in Pharmaceutical and Biochemical Research
Role as a Lead Compound for Drug Discovery and Development
The benzothiophene (B83047) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netnih.govbeilstein-journals.org Similarly, the acrylic acid moiety is present in various molecules with therapeutic potential. The combination of these two pharmacophores in (2E)-3-(1-benzothien-3-yl)acrylic acid suggests its potential as a valuable lead compound for the discovery and development of new drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
Derivatives of both benzothiophene and acrylic acid have demonstrated a wide array of pharmacological activities. For instance, various substituted benzothiophenes have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. universiteitleiden.nl Acrylic acid derivatives have also been explored as potential therapeutic agents, with some exhibiting significant cytotoxic effects against cancer cell lines and inhibitory effects on crucial biological pathways like tubulin polymerization. researchgate.netnih.gov
The structural framework of This compound can be systematically modified at several positions to generate a library of analogues for screening against various biological targets. Key modification points include the benzothiophene ring system, the acrylic acid double bond, and the carboxylic acid group. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.
Table 1: Reported Biological Activities of Structurally Related Compound Classes
| Compound Class | Biological Activity | Therapeutic Area |
| Benzothiophene Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Oncology, Infectious Diseases, Immunology |
| Acrylic Acid Derivatives | Antiproliferative, Tubulin Polymerization Inhibition | Oncology |
| Chalcones (structurally similar) | Antileishmanial, Antibacterial, Antifungal | Infectious Diseases |
This table is illustrative and based on activities reported for the general classes of compounds.
Utility as Biochemical Probes in Mechanistic Biology
Biochemical probes are essential tools for elucidating complex biological processes at the molecular level. The structure of This compound offers potential for its development into such probes for studying protein-interaction networks and for bioimaging applications.
Probes for Studying Protein-Interaction Networks
Understanding protein-protein interactions is fundamental to deciphering cellular signaling pathways and disease mechanisms. Chemical probes, such as photoaffinity labels, are instrumental in identifying and characterizing these interactions. nih.govnih.gov A photoaffinity probe is a compound that is chemically similar to a biological target's natural ligand but contains a photoreactive group. Upon photoactivation, this group forms a highly reactive species that covalently bonds to the interacting protein, allowing for its subsequent identification. nih.gov
This compound could serve as a scaffold for the development of photoaffinity probes. The benzothiophene ring or other parts of the molecule could be functionalized with a photoreactive moiety, such as a diazirine or a benzophenone. Furthermore, a "handle" like an alkyne or azide (B81097) group could be incorporated to allow for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry after the photo-crosslinking event. universiteitleiden.nl Such probes could be used to identify novel protein targets of benzothiophene-based compounds and to map their binding sites.
Development of Fluorescent Probes for Cellular and Bioimaging Applications
Fluorescence microscopy is a powerful technique for visualizing cellular structures and processes in real-time. This requires the use of fluorescent probes that can selectively label specific organelles or biomolecules. The benzothiophene core is known to be a component of some fluorescent molecules. nih.govresearchgate.netbohrium.com By appropriate chemical modification, the This compound scaffold could be elaborated into a fluorescent probe.
For example, the electronic properties of the benzothiophene ring system can be tuned by introducing electron-donating or electron-withdrawing groups to modulate the fluorescence wavelength and quantum yield. The acrylic acid moiety could be functionalized to incorporate targeting groups that direct the probe to specific cellular compartments, such as the nucleus or mitochondria. nih.gov A benzothiophene-based fluorescent probe, TPABT, has been developed for the dual detection of polarity and cyanide in living cells, demonstrating the utility of this heterocyclic system in creating sophisticated molecular sensors for bioimaging. nih.govbohrium.com
Table 2: Potential Modifications of this compound for Probe Development
| Probe Type | Required Functionalization | Potential Application |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine), Bioorthogonal handle (e.g., alkyne) | Identification of protein binding partners |
| Fluorescent Probe | Fluorophore modification, Targeting moiety | Live-cell imaging of specific organelles or biomolecules |
This table outlines hypothetical modifications based on established principles of probe design.
Intermediate in Complex Organic Synthesis and Material Science
Beyond its potential biological applications, This compound can serve as a valuable intermediate in the synthesis of more complex molecules and functional materials. beilstein-journals.org The presence of multiple reactive sites—the benzothiophene ring, the carbon-carbon double bond, and the carboxylic acid—makes it a versatile building block for organic chemists. nih.gov
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing entry into a wide range of chemical transformations. The double bond can participate in addition reactions, allowing for the introduction of further chemical diversity. The benzothiophene core itself can be subjected to electrophilic substitution reactions. These synthetic handles make This compound a useful starting material for the construction of novel heterocyclic systems and other complex organic architectures. beilstein-journals.org
In the realm of material science, benzothiophene-containing molecules are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The conjugated system of the benzothiophene unit can facilitate charge transport. Acrylic acid and its derivatives are widely used as monomers in the synthesis of a variety of polymers with applications ranging from adhesives and coatings to superabsorbent materials. nih.govmdpi.comresearchgate.net Therefore, This compound could potentially be used as a functional monomer to synthesize polymers with tailored optical and electronic properties, or as a precursor for the synthesis of novel organic semiconductor materials. mdpi.com
Future Research Directions and Challenges in 2e 3 1 Benzothien 3 Yl Acrylic Acid Studies
Elucidation of Novel Biological Targets and Mechanisms of Action
A primary challenge in the study of (2E)-3-(1-benzothien-3-yl)acrylic acid is the definitive identification of its biological targets and the elucidation of its mechanism of action. The benzothiophene (B83047) nucleus is a privileged scaffold found in drugs with diverse activities, targeting enzymes, receptors, and other proteins. ijpsjournal.comeurekaselect.com Future research must move beyond speculation and systematically screen the compound against a wide array of potential targets.
Initial research could focus on established targets for which other benzothiophene derivatives have shown affinity. These include:
Enzyme Inhibition: Many benzothiophene derivatives are known enzyme inhibitors. ijpsjournal.com For instance, they have been investigated as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), a target in cancer therapy, and Factor Xa, a key enzyme in the coagulation cascade. nih.govnih.gov Derivatives have also shown potential as inhibitors of α-amylase and α-glucosidase, relevant for diabetes treatment. nih.gov
Receptor Modulation: The scaffold is known to interact with various receptors, including estrogen receptor α (ERα) and neuropeptide Y (NPY) receptors, suggesting potential applications in cancer and metabolic disorders. nih.govnih.gov
Signaling Pathways: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, often dysregulated in cancer and fibrosis, is another promising area of investigation, as benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors. acs.orgnih.gov
Beyond these known areas, high-throughput screening campaigns against broad panels of kinases, G-protein coupled receptors (GPCRs), and ion channels are warranted. Once a primary target is identified, subsequent studies must delineate the downstream molecular pathways affected by the compound's activity. This involves investigating changes in protein phosphorylation, gene expression, and metabolite levels within relevant cellular models to build a comprehensive picture of its mechanism of action.
Development of Highly Selective and Potent Derivatives with Optimized Pharmacological Profiles
Once primary biological targets are identified, the next crucial step is the rational design and synthesis of derivatives of this compound with improved properties. The goal is to enhance potency and selectivity for the desired target while minimizing off-target effects and improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Structure-activity relationship (SAR) studies will be central to this effort. nih.govnih.govresearchgate.net Systematic modifications to the parent structure can provide insights into the chemical features essential for biological activity. Key areas for modification include:
Substitution on the Benzothiophene Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, amino groups) at different positions of the benzene (B151609) ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
Modification of the Acrylic Acid Side Chain: The acrylic acid moiety offers several points for derivatization. Esterification or amidation of the carboxylic acid can alter solubility and cell permeability. Furthermore, substitutions on the α- or β-carbons of the acrylate (B77674) backbone could influence conformational flexibility and interactions with the target's binding site.
The table below outlines potential strategies for derivative development.
| Modification Strategy | Target Property | Rationale |
| Benzothiophene Ring Substitution | Potency, Selectivity | Modify electronic and steric properties to enhance binding affinity and specificity for the target protein. |
| Carboxylic Acid Esterification | Bioavailability | Convert the acid to a more lipophilic ester prodrug to improve membrane permeability. |
| Carboxylic Acid Amidation | Binding Interactions | Introduce new hydrogen bond donors/acceptors to form additional interactions with the target binding site. |
| Side Chain Isomerization | Conformational Lock | Synthesize the (Z)-isomer to investigate the geometric requirements for activity. |
This iterative process of design, synthesis, and biological evaluation, guided by SAR, is essential for optimizing the lead compound into a viable drug candidate. nih.gov
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of the cellular impact of this compound and its optimized derivatives, future research must embrace a systems biology approach through the integration of multi-omics data. frontiersin.orgfrontiersin.org This strategy moves beyond a single target-pathway view to provide a comprehensive map of the compound's biological effects.
The primary multi-omics technologies that should be employed include:
Genomics/Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the global changes in gene expression following treatment with the compound. This can help identify not only the primary pathways being modulated but also compensatory mechanisms and potential off-target effects. nih.gov
Proteomics: Quantitative proteomics can reveal changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a more direct insight into the functional state of the cell and confirming the downstream effects of target engagement. frontiersin.org
Metabolomics: By analyzing the global profile of small-molecule metabolites, this approach can uncover alterations in cellular metabolism, which is a hallmark of many diseases, including cancer. This can reveal novel mechanisms of action and biomarkers of drug response. frontiersin.org
Integrating these large datasets requires sophisticated bioinformatics tools. The ultimate goal is to construct a comprehensive network model of the drug's action, which can help predict its therapeutic efficacy, identify patient populations most likely to respond, and foresee potential toxicity issues. nih.gov
Advancements in Computational Methodologies for Prediction and Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for compounds like this compound. nih.gov These in silico methods can significantly reduce the time and cost associated with experimental screening and synthesis.
Future research should leverage a variety of computational approaches:
Molecular Docking: Once the crystal structure of a biological target is known or can be reliably modeled, molecular docking can be used to predict the binding mode and affinity of this compound and its virtual derivatives. nih.gov This allows for the prioritization of compounds for synthesis and can guide the design of new derivatives with improved binding interactions. nih.govajms.iq
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model for benzothiophene acrylic acid derivatives, the activity of new, unsynthesized compounds can be predicted, focusing synthetic efforts on the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, assessing the stability of the binding pose predicted by docking and revealing key interactions that are crucial for affinity.
ADMET Prediction: In silico models can predict the pharmacokinetic and toxicity profiles of derivatives early in the design phase. nih.gov This helps to eliminate compounds that are likely to fail later in development due to poor bioavailability or toxicity.
By integrating these computational tools into the drug design workflow, researchers can adopt a more rational, hypothesis-driven approach to developing potent and selective derivatives. researchgate.net
Exploration of Sustainable and Scalable Synthetic Methodologies
A significant challenge in drug development is the creation of synthetic routes that are not only efficient but also environmentally sustainable and economically viable for large-scale production. researchgate.net Traditional methods for synthesizing complex heterocyclic molecules often involve multiple steps, harsh reagents, and significant waste production. nih.gov
Future research on this compound should prioritize the development of green and scalable synthetic strategies. Key areas of exploration include:
Catalytic Methods: Employing transition-metal, photo-, or electro-catalysis can enable more efficient bond formations under milder conditions, often with higher atom economy. organic-chemistry.org For example, rhodium-catalyzed three-component coupling reactions have been used for benzothiophene synthesis. researchgate.net
Domino Reactions: Designing one-pot, multi-step reactions (domino or tandem reactions) can significantly reduce the number of synthetic steps, solvent usage, and purification requirements, leading to a more efficient and sustainable process. nih.gov
Bio-based Feedstocks: Investigating the use of renewable, biomass-derived starting materials for both the benzothiophene core and the acrylic acid side chain is a critical long-term goal. nih.govd-nb.inforsc.org For example, green synthetic routes to acrylic acid from furfural (B47365) have been developed. researchgate.netnih.gov
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, scalability, and consistency for the manufacturing of the final compound and its key intermediates.
The table below contrasts conventional and potential sustainable approaches for the synthesis of benzothiophene derivatives.
| Synthesis Aspect | Conventional Method | Sustainable/Scalable Alternative |
| Core Formation | Multi-step classical cyclizations | One-pot domino reactions; Transition-metal catalyzed annulation researchgate.net |
| Reagents | Stoichiometric strong acids/bases | Catalytic amounts of reagents; Electrochemical synthesis organic-chemistry.org |
| Solvents | Chlorinated/volatile organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |
| Energy Input | High-temperature reflux | Photocatalysis (visible light); Microwave-assisted synthesis |
| Scalability | Limited by batch reactor size | Continuous flow chemistry processes |
By focusing on these modern synthetic methodologies, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
Q & A
Q. What are the established synthetic routes for (2E)-3-(1-benzothien-3-yl)acrylic acid, and how can its purity be validated?
The compound is typically synthesized via condensation reactions between 1-benzothiophene-3-carbaldehyde and malonic acid derivatives under acidic or basic conditions. Proton transfer salts of structurally related acrylic acids (e.g., sulfamoylphenylcarbamoyl derivatives) are synthesized by reacting the acid with amines like 2-aminopyridine or benzothiazole derivatives . Purity validation requires a combination of techniques:
- Chromatography : HPLC or TLC to assess homogeneity.
- Spectroscopy : - and -NMR for structural confirmation, FT-IR for functional group analysis.
- Elemental Analysis : To verify stoichiometry and absence of solvent residues .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray Crystallography : Resolve the stereochemistry and confirm the (2E)-configuration. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools .
- NMR : -NMR coupling constants () distinguish trans (E) and cis (Z) isomers.
- UV-Vis : Analyze conjugation effects from the benzothiophene-acrylic acid system .
Q. What preliminary biological screening methods are recommended for assessing antimicrobial activity?
Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans). Include positive controls (e.g., ampicillin) and solvent controls. Minimum inhibitory concentration (MIC) values should be statistically validated using replicates and ANOVA to account for variability .
Advanced Research Questions
Q. How can conflicting antimicrobial activity data be resolved for derivatives of this compound?
Contradictions may arise from variations in bacterial strain susceptibility, solvent effects, or protonation states. Address these by:
- Standardized Protocols : Use CLSI guidelines for MIC determinations.
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiophene ring) with bioactivity.
- Computational Modeling : DFT calculations to predict electrostatic potential surfaces and binding affinities to microbial targets .
Q. What strategies optimize the crystal structure refinement process for this compound using SHELX software?
- Data Quality : Ensure high-resolution () X-ray data to reduce R-factor errors.
- Twinning Analysis : Use SHELXD to detect and model twinned crystals.
- Hydrogen Bonding Networks : SHELXL’s AFIX commands to refine hydrogen positions and validate supramolecular interactions (e.g., π-π stacking) .
Q. How can computational methods predict supramolecular interactions in crystals of this compound?
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, S···π) using CrystalExplorer.
- Energy Frameworks : Analyze stabilization energies (electrostatic, dispersion) with Gaussian09 or ORCA software.
- Molecular Dynamics (MD) : Simulate packing efficiency under varying thermal conditions .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?
- Nonlinear Regression : Fit dose-response curves using the Hill equation (e.g., GraphPad Prism).
- Error Propagation : Calculate confidence intervals for IC/MIC values.
- Multivariate Analysis : PCA or PLS-DA to identify latent variables influencing activity .
Methodological Considerations
Q. How to design experiments to study the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition pathways.
- Light Sensitivity : Conduct photostability studies under UV/visible light .
Q. What crystallographic databases and software are essential for comparative structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
